DAz-1

Vue d'ensemble

Description

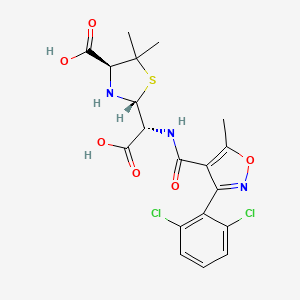

DAz-1, également connu sous le nom de sonde chimique spécifique à l'acide sulfénique, est un composé utilisé principalement dans la détection et l'étude des modifications d'acide sulfénique dans les protéines. Les acides sulféniques sont des intermédiaires importants dans la régulation redox de la fonction des protéines et sont impliqués dans divers processus biologiques. This compound est perméable aux cellules et peut détecter directement les protéines modifiées par l'acide sulfénique dans les cellules vivantes .

Applications De Recherche Scientifique

DAz-1 has several applications in scientific research, including:

Chemistry: Used as a probe to study redox biology and the role of sulfenic acids in protein function.

Biology: Helps in understanding the oxidative stress response and redox regulation in cells.

Medicine: Potential applications in studying diseases related to oxidative stress, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting redox-regulated pathways

Safety and Hazards

Orientations Futures

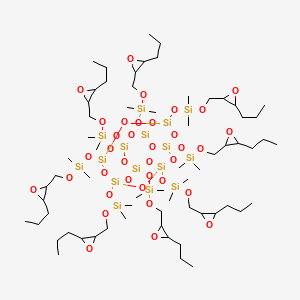

The future directions of “N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide” could involve its use in the modification of nanostructured celluloses under aqueous conditions . The growing interest in silica hybrid materials to modify the physical and chemical properties of the silica network has led to an increasing interest in organoalkoxysilanes . The compound could also find applications in the synthesis of diverse biotinylated conjugates via Click Chemistry .

Mécanisme D'action

Target of Action

DAz-1, also known as N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide, primarily targets the DAZ (Deleted in Azoospermia) protein family . The DAZ protein family is a group of three highly conserved RNA-binding proteins that are important in gametogenesis and meiosis . Therefore, mutations in the genes that encode for the DAZ proteins can have detrimental consequences for fertility .

Mode of Action

This compound interacts with the DAZ protein family, specifically with DAZ and DAZL (DAZ-like protein) . These interactions occur via their conserved RNA recognition motif . DAZL, which binds the GUU sequence of target mRNAs, interacts with poly (A)-binding proteins (PABPs) to initiate translation .

Biochemical Pathways

The DAZ family of proteins have multiple mechanisms of action with varying regulatory effects on translation . They exert their action on target mRNAs by binding various 3’-UTR sequences via their conserved RNA recognition motif . The candidate DAZ family targets reported in mouse were the members of cell division cycle 25 (Cdc25), testis specific gene 1 (Tpx1), Tpx2, peptidylglycine alpha-amidating monooxygenase (Pam), telomeric repeat binding factor 2 (Trf2), G-rich RNA sequence binding factor 1 (Grsf1), minor histocompatibility antigen H47 (H47), F-actin-capping protein subunit beta (Cappb), proteasome α7/C8 subunit (Pα7/C8), testis expressed gene 19.1 (Tex19.1), mouse vasa homologue (Mvh), and synaptonemal complex protein 3 (Sycp3) .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . They are essential for understanding how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in spermatogenesis . By interacting with the DAZ protein family, this compound plays a crucial role in the regulation of mRNA translation in germ cells . This regulation is essential for the normal progression of germ cells through mitotic proliferation, meiotic division, and morphological changes to form mature sperm .

Action Environment

The action environment of this compound is primarily within the germ cells of the testis . Factors such as pH, temperature, and the presence of other biomolecules could potentially influence the action of this compound.

Analyse Biochimique

Biochemical Properties

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Cellular Effects

It is known that the binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .

Molecular Mechanism

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide exerts its effects at the molecular level through its binding interactions with biomolecules. It can undergo a copper-catalyzed click reaction with terminal alkynes, enabling the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade easily .

Transport and Distribution

It is known that this compound can be incorporated into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Subcellular Localization

It is known that this compound can be incorporated into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

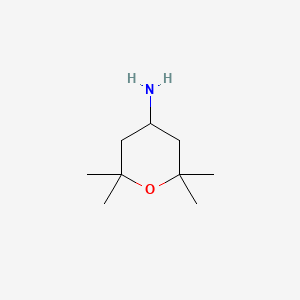

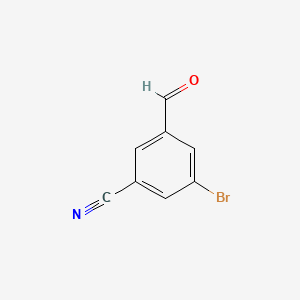

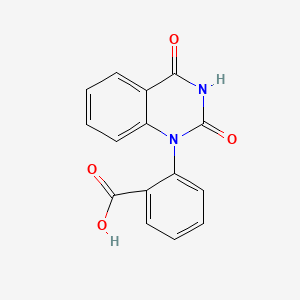

La synthèse de DAz-1 implique plusieurs étapes à partir de l'acide 3,5-dihydroxybenzoïque disponible dans le commerce. Le processus comprend la réduction de l'acide 3,5-dihydroxybenzoïque en acide 3,5-dicétohexahydrobenzoïque, suivie d'une protection pour donner un composé intermédiaire. Cet intermédiaire est ensuite couplé avec l'azoture de 3-aminopropyle pour former un autre intermédiaire, qui est ensuite déprotégé avec de l'acide chlorhydrique pour donner this compound .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que la chromatographie éclair sur gel de silice, la chromatographie sur couche mince et la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

DAz-1 subit principalement des réactions liées à sa fonction de sonde d'acide sulfénique. Celles-ci comprennent:

Oxydation: this compound réagit avec les acides sulféniques formés par l'oxydation des résidus cystéine dans les protéines.

Réactifs et conditions courants

Oxydation: Le peroxyde d'hydrogène (H₂O₂) est couramment utilisé pour oxyder les résidus cystéine en acides sulféniques.

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound sont les protéines modifiées par l'acide sulfénique, qui peuvent être analysées plus avant à l'aide de diverses techniques biochimiques .

Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique, notamment:

Chimie: Utilisé comme sonde pour étudier la biologie redox et le rôle des acides sulféniques dans la fonction des protéines.

Biologie: Aide à comprendre la réponse au stress oxydatif et la régulation redox dans les cellules.

Médecine: Applications potentielles dans l'étude des maladies liées au stress oxydatif, telles que le cancer et les maladies neurodégénératives.

Industrie: Utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques ciblant les voies régulées par le redox

Mécanisme d'action

This compound exerce ses effets en réagissant spécifiquement avec les acides sulféniques formés sur les résidus cystéine dans les protéines. La réaction forme un adduit stable, permettant la détection et l'étude de ces modifications. Les cibles moléculaires de this compound sont les protéines avec des résidus cystéine réactifs qui subissent une oxydation pour former des acides sulféniques. Cette interaction est cruciale pour comprendre la régulation redox de la fonction des protéines et le rôle du stress oxydatif dans divers processus biologiques .

Comparaison Avec Des Composés Similaires

Des composés similaires à DAz-1 comprennent d'autres sondes d'acide sulfénique et des colorants sensibles au redox. Certains de ces composés sont:

Dimedone: Une autre sonde spécifique à l'acide sulfénique qui réagit avec les acides sulféniques pour former des adduits stables.

NBD-Cl (4-chloro-7-nitrobenzofurazan): Une sonde fluorescente utilisée pour détecter les modifications des thiols dans les protéines.

Dimedone biotinylée: Un dérivé de la dimédone qui permet la biotinylation et la détection subséquente des protéines modifiées par l'acide sulfénique

This compound est unique par sa perméabilité aux cellules et sa capacité à détecter directement les protéines modifiées par l'acide sulfénique dans les cellules vivantes, ce qui en fait un outil précieux pour étudier la biologie redox en temps réel .

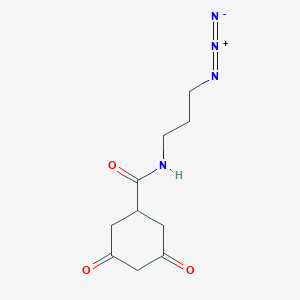

Propriétés

IUPAC Name |

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c11-14-13-3-1-2-12-10(17)7-4-8(15)6-9(16)5-7/h7H,1-6H2,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZUOTZOCOMDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C(=O)NCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

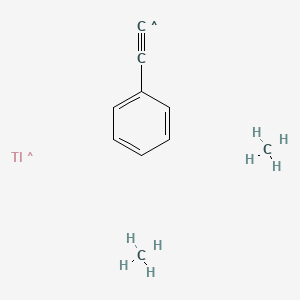

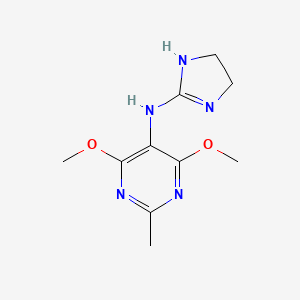

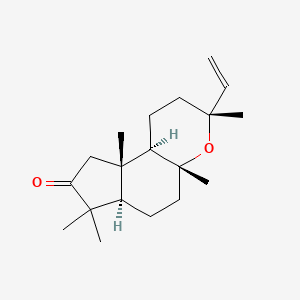

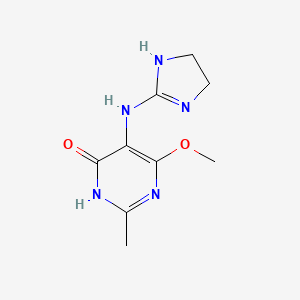

Feasible Synthetic Routes

Q1: What is the role of DAZ-1 in C. elegans?

A1: this compound is the single homologue of the human Deleted in Azoospermia (DAZ) gene in C. elegans. Unlike its mammalian counterparts, which are crucial for spermatogenesis, this compound is essential for oogenesis in C. elegans. Specifically, it is required for the pachytene stage of meiosis I in female germline development. [, ] Loss of this compound function leads to sterility in hermaphrodites due to the arrest of oocyte development. [] Interestingly, this compound is dispensable for male meiosis, as males lacking this compound produce fertile sperm. []

Q2: How does this compound regulate the sperm/oocyte switch?

A2: this compound plays a crucial role in the sperm/oocyte switch, a critical process in the hermaphrodite germline of C. elegans. Studies show that this compound likely acts upstream of the FBF (fem-3 binding factor) pathway, which governs this switch. [] this compound can directly bind to the mRNAs encoding FBF proteins, suggesting a translational regulation mechanism. [] Loss of This compound function leads to reduced FBF protein levels, ultimately hindering the switch from spermatogenesis to oogenesis. []

Q3: What is the connection between this compound, FBF, and GLD-3?

A3: The interplay between this compound, FBF, and GLD-3 (a translational repressor) is vital for the sperm/oocyte switch. this compound positively regulates FBF protein levels, which promote oogenesis. [] Conversely, GLD-3 antagonizes FBF activity, favoring spermatogenesis. [] Interestingly, mutations in gld-3 can partially rescue the oogenesis defect observed in This compound mutants, supporting the antagonistic relationship between these factors. []

Q4: Where and when is this compound expressed in C. elegans?

A4: This compound transcription is restricted to the germline and initiates before meiosis begins. [] Its expression is most prominent in cells undergoing oogenesis, aligning with its crucial role in female meiosis. [] Furthermore, research suggests that this compound might also be involved in proper nuclear organization and cytoplasmic core formation during oogenesis. []

Q5: Does this compound interact with other proteins in C. elegans?

A5: Beyond its interaction with FBF mRNAs, this compound has been shown to interact with CPB-3, a protein involved in various germline development steps in C. elegans. [] While the exact mechanism of this interaction remains unclear, it suggests that this compound may participate in a broader regulatory network governing germ cell fate and development.

Q6: Are there chemical probes available to study sulfenic acid modifications in living cells, and how do they work?

A6: Yes, chemical probes like this compound (N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide) and its more potent analog DAz-2 have been developed for detecting sulfenic acid-modified proteins in living cells. [, ] These probes are cell-permeable and selectively react with sulfenic acids. They contain an azide handle for selective detection and enrichment of modified proteins using phosphine reagents via Staudinger ligation. [, ]

Q7: What is the significance of studying sulfenic acid modifications?

A7: Oxidation of cysteine residues in proteins to sulfenic acid is a crucial post-translational modification involved in regulating protein function and cellular signaling. [] Dysregulation of this process has been linked to various disease states. [] Therefore, tools like DAz probes help researchers understand the role of sulfenic acid modifications in cellular processes and potentially identify new therapeutic targets. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)